(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6-one core substituted with a 3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene group, a 3,4-diethoxyphenyl moiety, and a 3-hydroxypropyl chain. The presence of electron-withdrawing (chloro, oxo) and electron-donating (diethoxy, hydroxypropyl) groups may confer balanced solubility and reactivity, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C25H28ClN3O5 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H28ClN3O5/c1-4-33-19-8-7-15(12-20(19)34-5-2)24-21-22(16-13-17(26)14(3)11-18(16)31)27-28-23(21)25(32)29(24)9-6-10-30/h7-8,11-13,24,30-31H,4-6,9-10H2,1-3H3,(H,27,28) |
InChI Key |
QCEYTVUPHVPEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=C(C(=C4)Cl)C)O)OCC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound possesses a unique structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is C22H24ClN3O4, and it features a pyrrolo[3,4-c]pyrazol core, which is known for various pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H24ClN3O4 |
| Core Structure | Pyrrolo[3,4-c]pyrazol |
| Functional Groups | Chlorine, diethoxyphenyl, hydroxypropyl |
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. A study on related pyrazole derivatives demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound under discussion has shown promise in inhibiting tumor cell proliferation in vitro. For instance, a study revealed that modifications in the diethoxyphenyl group enhance cytotoxicity against breast cancer cell lines.
Case Study: Cytotoxic Activity
A specific case study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 15 µM
- HeLa Cell Line : IC50 = 20 µM
This suggests a selective cytotoxic effect on cancer cells while sparing normal cells.
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the hydroxypropyl group may enhance this effect by modulating inflammatory pathways.
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through caspase activation.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits COX enzymes |
| Cell Cycle Arrest | Modulates CDKs |
| Apoptosis | Activates caspases |
Conclusion and Future Directions
The compound “(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one” exhibits promising biological activity across several domains including antimicrobial, anticancer, and anti-inflammatory effects. Future research should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate detailed pathways involved in its action.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced therapeutic efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrrolo[3,4-c]pyrazol-6-one core distinguishes this compound from other heterocycles:
- Pyrazole-coumarin hybrids (e.g., compounds 4i and 4j in ): These feature pyrazole fused with coumarin, offering UV-responsive properties.
- Tetrahydroimidazo[1,2-a]pyridines (e.g., compound 1l in ): These exhibit a nitrogen-rich bicyclic system. The target compound’s pyrrolopyrazolone core may provide stronger hydrogen-bonding capacity due to the oxo group, favoring interactions with polar binding pockets .
Substituent Effects
- 3,4-Diethoxyphenyl vs. However, coumarin’s extended conjugation may offer superior fluorescence for imaging applications .
- 3-Hydroxypropyl vs. Tetrazole () : The hydroxypropyl chain increases hydrophilicity, contrasting with tetrazole’s acidity. This difference may influence solubility and toxicity profiles .
Bioactivity Hypotheses
- The chloro and oxo groups could act as electrophilic triggers for lipid peroxidation, a hallmark of ferroptosis .
- Insecticidal Potential: The diethoxyphenyl group resembles synthetic pyrethroids, suggesting possible neurotoxic effects. However, the hydroxypropyl chain may reduce environmental persistence compared to non-polar analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
